molecular formula C19H14ClN3O2S B2846010 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride CAS No. 474376-43-7

3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride

Cat. No. B2846010
M. Wt: 383.85
InChI Key: VAKRFXUVHOLCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • PubChem Substance ID : 329819957

Scientific Research Applications

1. Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride and its analogues have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell proliferation, making them targets for anticancer drugs. Specifically, compound 4 in a study has shown potent dual inhibitory activities against human TS and DHFR, indicating its potential as a dual-targeted antitumor agent (Gangjee et al., 2008).

2. Protein Kinase CK2 Inhibitors

Some derivatives of 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride have been identified as potent ATP-competitive inhibitors of protein kinase CK2. Protein kinase CK2 is involved in various cellular processes, including cell cycle control and apoptosis, making it a target for cancer therapy. Specific compounds synthesized showed potent inhibitory activities with low IC50 values, which is indicative of their potential as CK2 inhibitors (Ostrynska et al., 2016).

3. Development of Fluorescence Probes

Derivatives of this compound have been utilized in the development of novel fluorescence probes for detecting reactive oxygen species. These probes are significant in studying the roles of reactive oxygen species in various biological and chemical applications, such as in cellular signaling and oxidative stress (Setsukinai et al., 2003).

4. Antimicrobial Activity

Some derivatives of 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride have been synthesized and evaluated for their antimicrobial activities. The compounds were tested against various microbial strains, and some exhibited significant inhibitory effects, suggesting their potential as antimicrobial agents (Kolisnyk et al., 2015).

properties

IUPAC Name

3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S.ClH/c23-19(24)13-7-4-8-14(9-13)22-17-15-10-16(12-5-2-1-3-6-12)25-18(15)21-11-20-17;/h1-11H,(H,23,24)(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKRFXUVHOLCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NC4=CC=CC(=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride

Citations

For This Compound
1
Citations
OV Ostrynska, AO Balanda, VG Bdzhola… - European Journal of …, 2016 - Elsevier
An extension of our previous research work has resulted in a number of new ATP-competitive CK2 inhibitors that have been identified among 4-aminothieno[2,3-d]pyrimidine derivatives…
Number of citations: 25 www.sciencedirect.com

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